5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole

描述

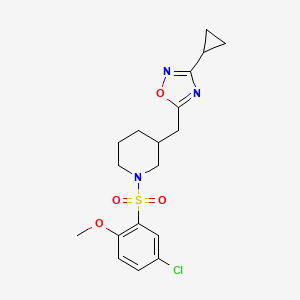

The compound 5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a sulfonylpiperidinylmethyl moiety. The sulfonyl group is attached to a 5-chloro-2-methoxyphenyl ring, which introduces steric and electronic effects critical for biological interactions. This structural framework is common in antiviral and enzyme-targeting agents, where the sulfonyl-piperidine linkage enhances binding to hydrophobic pockets in proteins .

属性

IUPAC Name |

5-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O4S/c1-25-15-7-6-14(19)10-16(15)27(23,24)22-8-2-3-12(11-22)9-17-20-18(21-26-17)13-4-5-13/h6-7,10,12-13H,2-5,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLFYGDNORRLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole” typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

Sulfonylation: The piperidine intermediate is then sulfonylated using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions.

Oxadiazole Ring Formation: The final step involves the cyclization of the sulfonylated piperidine with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the chloro position.

科学研究应用

Structural Overview

The compound's structure is characterized by several functional groups that contribute to its biological activity:

- Oxadiazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen.

- Piperidine moiety : A six-membered ring containing nitrogen, which enhances the compound's interaction with biological targets.

- Chloro and methoxy substituents : These groups can influence the compound's solubility and reactivity.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications to the oxadiazole scaffold can enhance its antibacterial efficacy.

Case Study: Antibacterial Efficacy

In a study by Mermer et al. (2019), derivatives of oxadiazoles were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have also been investigated. Modifications to the 1,2,4-oxadiazole scaffold have been correlated with increased cytotoxicity against cancer cell lines.

Case Study: Cytotoxicity Against HepG2 Cells

Research published in 2020 highlighted that specific modifications to oxadiazole derivatives resulted in IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil. The study suggested that these compounds inhibit telomerase activity, a critical factor in cancer cell proliferation .

Interaction Studies

Preliminary data suggest that similar compounds can bind to enzymes involved in metabolic pathways, influencing their activity. Further research is necessary to elucidate the exact interactions for this specific compound .

Synthesis and Optimization

The synthesis of 5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves multi-step organic reactions:

- Preparation of the piperidine intermediate .

- Coupling with the oxadiazole ring .

- Incorporation of chloro and methoxy groups .

Optimizing these synthetic routes is crucial for enhancing yield and reducing costs, potentially incorporating techniques such as continuous flow synthesis or high-throughput screening of catalysts.

Table 2: Synthetic Route Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of piperidine intermediate |

| Step 2 | Coupling with oxadiazole |

| Step 3 | Functional group modifications |

作用机制

The mechanism of action of “5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole” would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Structural Variations and Key Features

The following table highlights structural differences among analogous compounds:

Key Observations :

- Oxadiazole Substituents : The cyclopropyl group in the target compound provides steric bulk and metabolic stability compared to smaller groups like mercapto (-SH) . Pyridyl or trifluoromethylphenyl substituents (e.g., in ) enhance π-π stacking or hydrophobic interactions.

- Sulfonyl-Aromatic Groups : The 5-chloro-2-methoxyphenyl group in the target compound offers a unique electronic profile due to the electron-withdrawing chloro and electron-donating methoxy groups. In contrast, 4-chlorophenyl () or 4-methoxyphenyl () groups alter binding specificity and solubility.

生物活性

The compound 5-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and various biological assays that highlight its efficacy against different biological targets.

Structural Overview

The compound features a complex structure comprising:

- A 1,2,4-oxadiazole ring known for its diverse biological activities.

- A piperidine moiety substituted with a sulfonyl group.

- A chloro and methoxy substituent on the phenyl ring, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and exhibit antimicrobial properties. The exact biochemical pathways remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to the target molecule have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 5e | S. aureus | 20 |

| 5b | E. coli | 18 |

These results indicate that modifications to the oxadiazole structure can enhance antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. In particular, compounds have demonstrated lipoxygenase inhibitory activity, which is crucial for mediating inflammatory responses. For example:

| Compound | Lipoxygenase Inhibition (%) | IC50 (µM) |

|---|---|---|

| 5e | 94.71 | 20.72 |

| Standard | Baicalein | 25.00 |

This data suggests that the target compound could be a potent anti-inflammatory agent due to its structural attributes .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds reveal that specific substitutions at the piperidine and oxadiazole positions significantly influence biological activity. For instance:

- The presence of the sulfonyl group enhances binding affinity to target proteins.

- Variations in the cyclopropyl group can modulate pharmacokinetic properties.

Case Studies

Recent studies have synthesized various derivatives of the parent compound to evaluate their biological efficacy:

- Antimicrobial Study : A series of derivatives were tested against common pathogens, revealing that certain modifications led to enhanced antimicrobial potency.

- Anti-inflammatory Study : Compounds were evaluated for their ability to inhibit lipoxygenase, with several achieving greater inhibition than known standards.

常见问题

Basic Question: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves three key steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of carboxylic acid derivatives with amidoximes, (2) sulfonylation of the piperidine moiety using 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (3) coupling the oxadiazole and sulfonyl-piperidine intermediates via alkylation or Mitsunobu reactions.

- Critical Parameters :

- Oxadiazole Formation : Use POCl₃ as a cyclizing agent at 90°C for 3 hours (yield: 65–75%) .

- Sulfonylation : Conduct in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Coupling : Optimize with NaH in dimethylformamide (DMF) at 60°C for 6 hours .

- Purity Control : Monitor via TLC (silica gel, ethyl acetate/hexane) and purify by recrystallization (DMSO/water) .

Basic Question: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H-NMR identifies protons on the cyclopropyl group (δ 1.0–1.5 ppm) and sulfonyl-piperidine (δ 3.0–3.5 ppm) .

- ¹³C-NMR confirms oxadiazole C=N peaks at 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]⁺ with <2 ppm error .

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and stability under acidic conditions .

Basic Question: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

- Antimicrobial Activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Enzyme Inhibition : Test against phosphodiesterases (PDEs) via fluorescence-based assays (e.g., PDE5A1, IC₅₀ <10 µM) .

- Cytotoxicity : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity (CC₅₀ >50 µM) .

Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles:

- Standardize Assays : Use internal controls (e.g., sildenafil for PDE5 inhibition ) and replicate under identical pH/temperature.

- Repurify Compounds : Re-isolate via preparative HPLC to exclude regioisomers (e.g., 3,5 vs. 2,5 oxadiazole substitutions) .

- Validate Targets : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced Question: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications :

- Replace cyclopropyl with isopropyl to assess steric effects on bioactivity .

- Substitute the methoxy group on the phenyl ring with ethoxy or halogens (e.g., F, Cl) to modulate lipophilicity .

- Piperidine Flexibility : Compare rigid (e.g., piperazine) vs. flexible (e.g., pyrrolidine) backbones using molecular dynamics simulations .

- Oxadiazole Bioisosteres : Test 1,3,4-thiadiazole or triazole analogs to evaluate heterocycle-specific interactions .

Advanced Question: How can computational modeling predict metabolic stability and off-target effects?

Methodological Answer:

- ADME Prediction : Use SwissADME to calculate LogP (optimal: 2–3) and P-glycoprotein substrate likelihood .

- Metabolic Sites : Identify labile positions (e.g., sulfonyl groups) via CYP450 docking (AutoDock Vina) .

- Off-Target Screening : Perform inverse virtual screening (e.g., Pharmit) against >500 human targets to flag kinase or GPCR interactions .

Advanced Question: What experimental approaches assess stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) for 24h; monitor degradation via UPLC-MS .

- Thermal Stability : Use DSC (differential scanning calorimetry) to determine melting points (>150°C indicates solid-state stability) .

- Light Sensitivity : Expose to UV (254 nm) for 48h; quantify photodegradants with GC-MS .

Advanced Question: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., SD rats) and bioavailability (oral vs. IV) .

- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track accumulation in target organs .

- Metabolite Identification : Perform LC-MS/MS on liver microsomes to detect inactive/active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。